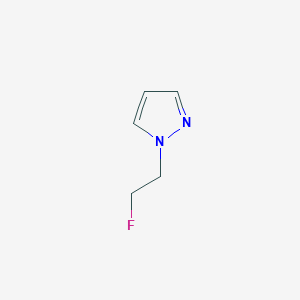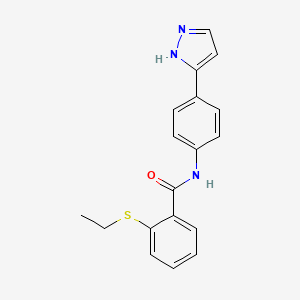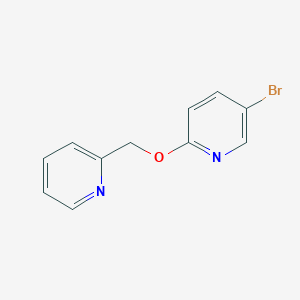
5-Bromo-2-(pyridin-2-ylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-(pyridin-2-ylmethoxy)pyridine” is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. It is a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One of the methods involves the use of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the use of nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a bromine atom and a methoxy group . The molecular formula is C6H6BrNO and the molecular weight is 188.02 .Chemical Reactions Analysis
“this compound” can undergo several chemical reactions. For example, it can undergo a Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters . It can also undergo a cross-coupling reaction with alkyl bromides under photocatalyst-free conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a refractive index of n20/D 1.555 (lit.), a boiling point of 80 °C/12 mmHg (lit.), and a density of 1.453 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
5-Bromo-2-(pyridin-2-ylmethoxy)pyridine has been utilized in various synthesis and structural analysis studies. For example, it reacts with pyridine and aqueous potassium carbonate to give a pyridinium ylide, with crystal structure analysis confirming the betaine nature of the compound, consisting of two distorted ring fragments connected by a C-N single bond (Kuhn, Al-Sheikh, & Steimann, 2003). Additionally, its spectroscopic characterization was performed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, along with density functional theory (DFT) studies, to determine its optimized geometric structure and non-linear optical properties (Vural & Kara, 2017).
Electrophilic Reactivity and Ligand Tuning
The compound has been explored for its electrophilic reactivity and as a ligand for tuning the color of iridium tetrazolate complexes. Studies have shown that the nature of the ancillary tetrazolate ligand significantly influences the redox and emission properties of iridium(III) complexes (Stagni et al., 2008). This suggests potential applications in the development of materials for organic light-emitting devices.
Antimicrobial and Antimicrobial Activities
Research into the compound's effect on DNA and its antimicrobial activities has been conducted. Studies have demonstrated the molecule's interaction with pBR322 plasmid DNA and its testing against various microbial strains, indicating its potential use in the development of antimicrobial agents (Vural & Kara, 2017).
Catalytic Applications
The compound has also found applications in catalysis, particularly in the ethylene oligomerization reaction. Nickel(II) complexes bearing pyrazolylpyridines synthesized from this compound have shown effectiveness as catalysts in producing mainly butenes, highlighting its utility in industrial chemical processes (Nyamato et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(pyridin-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDYPVQCGLLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

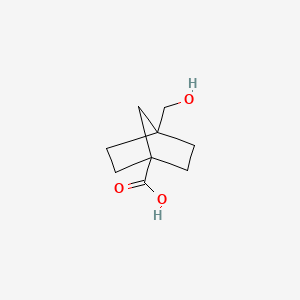
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2614545.png)
![(1-(Aminomethyl)-6-oxaspiro[2.5]octan-1-yl)methanol hydrochloride](/img/structure/B2614547.png)
![2-Chloro-N-[2-(1-phenyltetrazol-5-yl)ethyl]propanamide](/img/structure/B2614548.png)
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2614549.png)
![N-(2,3-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2614551.png)
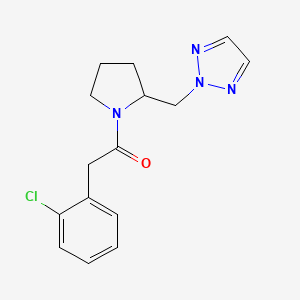
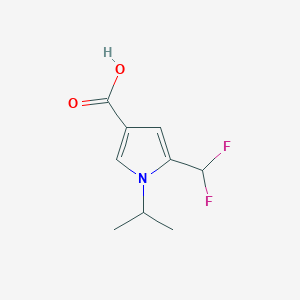
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2614556.png)

